Acetyl-phenylalanyl trifluoromethyl ketone
Description
Overview of Alpha-Fluorinated Ketones as Electrophilic Warheads in Enzyme Inhibition
The effectiveness of peptidyl fluoromethyl ketones as protease inhibitors is fundamentally linked to the chemical properties of the alpha-fluorinated ketone moiety, which serves as the "electrophilic warhead." nih.gov The introduction of fluorine atoms, which are highly electronegative, to the carbon atom adjacent to the carbonyl group dramatically increases the electrophilic character of the carbonyl carbon. nih.govnih.gov This heightened electrophilicity makes the carbonyl group a prime target for nucleophilic attack by the catalytic residues of proteases, such as the hydroxyl group of serine or the thiol group of cysteine. nih.govnih.gov
Upon binding to the active site of a protease, the fluorinated ketone is attacked by the nucleophilic residue, leading to the formation of a stable tetrahedral intermediate. nih.govnih.gov In the case of trifluoromethyl ketones, this intermediate is often a hemiketal or hemithioketal, which is significantly more stable than the corresponding adducts formed with non-fluorinated ketones. nih.govnih.gov This stability is a key factor in the potent inhibition observed with these compounds. The resulting complex can be either reversible or irreversible, depending on the specific inhibitor and the target enzyme.
The number of fluorine atoms on the alpha-carbon influences the reactivity and the mechanism of inhibition. Trifluoromethyl ketones, for example, are known to form stable hydrates in solution, and it is believed that this hydrated form may be the species that initially binds to the enzyme's active site. nih.govnih.gov The resulting gem-diol structure can mimic the transition state of peptide bond hydrolysis, leading to tight, slow-binding inhibition. nih.govnih.gov This transition-state analogy is a powerful principle in the design of highly potent enzyme inhibitors. nih.gov
The table below summarizes the characteristics of different alpha-fluorinated ketone warheads:
| Fluorinated Ketone Type | Typical Target Proteases | Inhibition Mechanism | Key Features |
| Monofluoromethyl Ketone (m-FMK) | Cysteine Proteases | Often irreversible covalent modification | High reactivity; potential for metabolic toxicity. encyclopedia.pubnih.gov |
| Difluoromethyl Ketone (d-FMK) | Serine and Cysteine Proteases | Reversible or irreversible covalent modification | Intermediate reactivity; less explored than m-FMKs and t-FMKs. nih.govnih.gov |
| Trifluoromethyl Ketone (t-FMK) | Serine and Cysteine Proteases | Slow-binding, reversible inhibition (transition-state analog) | Forms stable hemiketal/hemithioketal adducts; often exists in equilibrium with a hydrate (B1144303) form. nih.govnih.govnih.gov |
Historical Context and Early Studies of Acetyl-phenylalanyl Trifluoromethyl Ketone in Protease Research
The exploration of peptidyl fluoromethyl ketones as protease inhibitors dates back to the latter half of the 20th century. One of the pioneering studies in this area involved the synthesis and evaluation of peptidyl fluoromethyl ketones as inhibitors of serine proteases such as α-chymotrypsin and porcine pancreatic elastase. nih.gov In a 1986 study, a series of peptidyl fluoromethyl ketones were synthesized, including Ac-Leu-ambo-Phe-CF3 and Ac-ambo-Phe-CF3, which are structurally related to this compound. nih.gov
These early investigations utilized 19F NMR spectroscopy to probe the interaction between the trifluoromethyl ketone inhibitors and the active site of chymotrypsin (B1334515). The NMR data clearly indicated that the carbonyl carbon of the inhibitor was in a tetrahedral state when bound to the enzyme, confirming the formation of a stable hemiacetal with the active site serine residue. nih.gov This provided direct evidence for the proposed mechanism of inhibition.
The research also highlighted the importance of the peptide portion of the inhibitor in determining its potency and specificity. A significant finding was the correlation between the inhibitory constant (Ki) of a series of trifluoromethyl ketone elastase inhibitors and the V/K for the hydrolysis of the corresponding amide substrates. nih.gov For instance, the Ki for Ac-Pro-ambo-Ala-CF3 was 3 x 10-3 M, while the tetrapeptide analog Ac-Ala-Ala-Pro-ambo-Ala-CF3 had a much lower Ki of 0.34 x 10-6 M, demonstrating a dramatic increase in potency with an extended peptide chain that better mimics the natural substrate. nih.gov This observation supported the concept that these inhibitors act as transition-state analogues. nih.gov
While specific early studies focusing solely on this compound are not extensively detailed in the provided search results, the work on Ac-ambo-Phe-CF3 provides a strong and direct historical context for its development and investigation as a protease inhibitor. nih.gov These foundational studies established the fundamental principles of using peptidyl trifluoromethyl ketones as potent and specific inhibitors of serine proteases, paving the way for their widespread use as biochemical probes and as lead compounds in drug discovery.
The following table presents data from early studies on related peptidyl trifluoromethyl ketone inhibitors of chymotrypsin:
| Inhibitor | Target Enzyme | Method of Analysis | Key Finding |
| Ac-Leu-ambo-Phe-CF3 | α-Chymotrypsin | 19F NMR | Formation of a stable tetrahedral hemiacetal at the active site. nih.gov |
| Ac-ambo-Phe-CF3 | α-Chymotrypsin | 19F NMR | The carbonyl carbon of the inhibitor is tetrahedral when bound to the enzyme. nih.gov |
| Ac-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | Kinetic Analysis (Ki) | Ki = 3 x 10-3 M. nih.gov |
| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | Kinetic Analysis (Ki) | Ki = 0.34 x 10-6 M, showing the effect of extending the peptide chain. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12F3NO3 |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
QYINCHZWONOSQX-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Acetyl Phenylalanyl Trifluoromethyl Ketone and Analogues
Strategies for Trifluoromethyl Ketone Moiety Incorporation
The introduction of the trifluoromethyl ketone (TFMK) group is a critical challenge in the synthesis of these molecules. Various methods have been developed, broadly categorized into those that build the ketone from precursors and those that introduce the trifluoromethyl group onto an existing carbonyl-containing structure.
A masked ketone strategy is a powerful approach for synthesizing complex molecules like phenylalanine-derived trifluoromethyl ketones. nih.govnih.gov This method involves using a stable precursor group that can be converted into the desired ketone functionality at a later, more appropriate stage of the synthesis. This avoids potential side reactions associated with a highly reactive ketone group during other synthetic transformations.
One such strategy involves the ozonolysis of an olefin precursor to unmask the trifluoromethyl ketone. nih.gov Another effective masked ketone approach utilizes trifluoroacetaldehyde (B10831) ethyl hemiacetal. This compound serves as a stable, easy-to-handle surrogate for the volatile trifluoroacetaldehyde. It can react with nucleophiles, such as nitroalkanes, in a key carbon-carbon bond-forming step. The resulting nitro alcohol can then be further transformed, eventually leading to the desired trifluoromethyl ketone structure. nih.gov
Organometallic reagents are fundamental tools for the synthesis of trifluoromethyl ketones. acs.orgchadsprep.com The most prominent method involves the nucleophilic trifluoromethylation of carbonyl compounds and their derivatives using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), widely known as the Ruppert-Prakash reagent. sigmaaldrich.comnih.gov This reagent, often activated by a fluoride (B91410) source, efficiently transfers a trifluoromethyl group to various electrophiles, including esters, aldehydes, and imines. sigmaaldrich.comenamine.netdurham.ac.uk For instance, N-protected proline methyl ester can be converted to the corresponding trifluoromethyl ketone by reacting with TMSCF3. nih.gov
Alternative organometallic approaches include:
Fluoroform (HCF3): This inexpensive industrial byproduct can serve as the trifluoromethyl source. In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent, fluoroform generates a highly nucleophilic "naked" trifluoromethyl anion that can react with esters to form trifluoromethyl ketones in good to high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov
Grignard and Organolithium Reagents: The reaction of these classic organometallic reagents with esters of trifluoroacetic acid provides a direct route to trifluoromethyl ketones. acs.org
Dual Catalysis Systems: Modern methods employ dual catalysis systems. For example, a combination of nickel and photoredox catalysis enables the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides under mild, visible-light-induced conditions to generate α-trifluoromethyl ketones. acs.org
A comparison of different reagents for the trifluoromethylation of methyl 2-naphthoate (B1225688) using fluoroform (HCF3) is presented below.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | KHMDS (2.0) | triglyme | 4 | 76 |
| 2 | KHMDS (2.0) | tetraglyme | overnight | 59 |
| 3 | KHMDS (2.0) | triglyme | overnight | 57 |
| 4 | KHMDS (2.0) | diglyme | overnight | 29 |
| 5 | t-BuOK (4.0) | triglyme | overnight | 25 |
| Data sourced from a study on the trifluoromethylation of esters using the HCF3/KHMDS/triglyme system. beilstein-journals.org |
Direct conversion of carboxylic acid derivatives into trifluoromethyl ketones provides an efficient synthetic route. researchgate.net A variety of substrates, including esters, amides, and the carboxylic acids themselves, can be utilized.
Key methods include:
Activation with Fluoroarenes: Carboxylic acids can be activated by fluoroarenes, which also serve to generate the trifluoromethyl anion in situ. This metal-free method proceeds under mild conditions. organic-chemistry.org
Trifluoroacetylation: Enolizable carboxylic acids can be converted in a single step by generating an enediolate with a strong base like LDA, followed by trifluoroacetylation with ethyl trifluoroacetate. A subsequent acidic quench leads to rapid decarboxylation, yielding the trifluoromethyl ketone. organic-chemistry.org Another approach involves a tandem Claisen condensation and retro-Claisen cleavage, where enolizable ketones react with ethyl trifluoroacetate. organic-chemistry.org
Reaction with Trifluoroacetic Anhydride (TFAA): N-protected amino acids, such as N-Boc-proline, can react with TFAA in the presence of a base like pyridine (B92270) and a catalyst such as DMAP to form the corresponding trifluoromethyl ketone. nih.gov
Coupling with TMSCF3: Benzoic acids can be efficiently converted to aryl trifluoromethyl ketones by using anhydrides as in situ activating agents, followed by reaction with TMSCF3. organic-chemistry.org
The table below shows the yields for the conversion of various methyl esters to their corresponding trifluoromethyl ketones using the HCF3/KHMDS/triglyme system. beilstein-journals.org
| Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) Yield (%) |
| Methyl 2-naphthoate | 75 |
| Methyl 1-naphthoate | 37 |
| Methyl 4-chlorobenzoate | 63 |
| Methyl 4-bromobenzoate | 56 |
| Methyl 4-(tert-butyl)benzoate | 92 |
| Methyl 4-methoxybenzoate | 45 |
| Methyl 3-bromobenzoate | 82 |
| Methyl 2-chlorobenzoate | 66 |
| These reactions demonstrate the tolerance of various functional groups under basic conditions. beilstein-journals.org |
Peptide Coupling and Derivatization Techniques for Acetyl-phenylalanyl Moiety
The formation of the acetyl-phenylalanyl moiety involves two key steps: the N-acetylation of phenylalanine and the subsequent coupling of this derivative to the trifluoromethyl ketone-containing fragment. N-Acetyl-L-phenylalanine is an acetyl analog of L-phenylalanine and is a versatile building block in peptide synthesis. sigmaaldrich.com
The crucial amide bond formation is achieved using peptide coupling reagents. youtube.com These reagents activate the carboxylic acid group of N-acetyl-L-phenylalanine, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amino group of the trifluoromethyl ketone precursor. youtube.com A wide array of coupling reagents has been developed to ensure high efficiency and minimize side reactions, particularly racemization. acs.orgbachem.com
Common classes of coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic example. youtube.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) are highly effective. bachem.comglpbio.com
Aminium/Uronium Salts: This popular class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU. acs.orgbachem.com HATU and its HOAt-based analogues are particularly effective for difficult couplings, including those involving N-methyl amino acids. bachem.com
In specific syntheses of peptide trifluoromethyl ketones, HBTU has been used with a base like DIEA to couple N-protected amino acids, nih.gov while HCTU has been employed to incorporate a phenylalanine analogue into a peptide scaffold. nih.gov The choice of reagent is critical for success, with modern reagents like COMU and PyOxim offering enhanced safety profiles by avoiding potentially explosive additives like HOBt. bachem.com
| Coupling Reagent | Class | Key Features |
| DCC | Carbodiimide | Classic, cost-effective reagent. youtube.com |
| HBTU/TBTU | Aminium/Uronium | Popular, effective for standard couplings. bachem.com |
| PyBOP | Phosphonium | Effective, contains HOBt. bachem.com |
| HATU | Aminium/Uronium | Highly reactive, good for difficult couplings, contains HOAt. bachem.com |
| COMU | Aminium/Uronium | High efficiency, safer (Oxyma Pure-based). bachem.com |
Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., 13C, 19F, 14C)
Isotopic labeling is an indispensable tool for studying the mechanisms of chemical reactions and for probing the structure and dynamics of molecules in biological systems. nih.gov In the context of acetyl-phenylalanyl trifluoromethyl ketone and its analogues, labeling with stable isotopes like ¹³C and ¹⁹F, or the radioisotope ¹⁴C, provides detailed molecular-level information.
¹⁹F Labeling: The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, resulting in a sensitivity close to that of protons. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to changes in the local electronic environment. nih.gov Incorporating fluorinated amino acids, such as 4-fluoro-phenylalanine, into proteins allows for the study of protein structure and conformational changes. nih.gov The development of [¹⁸F]Me₃SiCF₃, a fluorine-18 (B77423) labeled version of the Ruppert-Prakash reagent, enables the synthesis of ¹⁸F-trifluoromethylated compounds for use in Positron Emission Tomography (PET) imaging. rsc.org
¹³C Labeling: Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Solid-state ¹³C NMR can be used to investigate the conformation of phenylalanine residues in peptides by analyzing chemical shifts, which are sensitive to torsional angles. illinois.edu
Dual ¹³C/¹⁹F Labeling: A powerful strategy involves the synthesis of phenylalanine derivatives containing both ¹³C and ¹⁹F labels. One method allows for the introduction of a ¹³C-¹⁹F spin system into the deuterated aromatic side chain of phenylalanine. nih.govresearchgate.net This dual labeling creates a unique spectroscopic handle for advanced NMR experiments, such as ¹⁹F-¹³C HSQC, which can resolve overlapping signals and provide precise structural information, even in large biomolecules. nih.govresearchgate.net
| Isotope | NMR Property | Application in Studying Phenylalanine Derivatives |
| ¹⁹F | Spin 1/2, 100% abundance, high sensitivity, large chemical shift range. nih.gov | Probing local environment, conformational changes, and ligand binding. nih.govnih.gov |
| ¹³C | Spin 1/2, 1.1% abundance. | Determining carbon framework and conformational analysis via chemical shifts. illinois.eduacs.org |
| ¹³C/¹⁹F | Coupled spin system. | High-resolution structural studies in complex systems via 2D NMR (e.g., HSQC, TROSY). nih.govresearchgate.net |
Stereoselective Synthesis of Enantiomeric Forms for Bioactivity Assessment
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce specific enantiomeric forms is crucial for assessing their bioactivity. nih.gov
Several strategies have been established for the enantioselective synthesis of chiral molecules containing a trifluoromethyl ketone or a related trifluoromethyl carbinol group:
Organocatalysis: Asymmetric organocatalysis provides a powerful route to chiral trifluoromethylated compounds. For example, bifunctional thiourea (B124793) organocatalysts can catalyze the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding highly functionalized chiral trifluoromethyl alcohols with excellent diastereoselectivity. acs.org Similarly, Takemoto-type thiourea catalysts have been used in the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org
Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis offers robust methods for creating stereogenic centers.
Palladium-Catalysis: A palladium-catalyzed asymmetric allylation of 1,1,1-trifluoro-2,4-diketones has been developed to synthesize chiral α,α-disubstituted trifluoromethyl ketones with good yields and enantioselectivities. acs.org
Nickel-Catalysis: The first nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has been reported for the enantioselective synthesis of diverse α-trifluoromethylated ketones. nih.gov Subsequent one-pot reduction of these ketones furnishes the corresponding β-trifluoromethyl alcohols with excellent diastereoselectivity. nih.gov
Substrate-Controlled Diastereoselective Synthesis: The inherent chirality of the starting materials can be used to direct the stereochemical outcome of a reaction. In one key example, the nucleophilic trifluoromethylation of a chiral aldehyde using the Ruppert-Prakash reagent (TMSCF₃) proceeded with high diastereoselectivity, creating the resultant trifluoromethylated silyl (B83357) ether as a single diastereomer, which was a crucial step in the synthesis of a peptide-based inhibitor. sigmaaldrich.com
These methods enable the synthesis of specific enantiomers, which is essential for detailed structure-activity relationship (SAR) studies and the development of potent and selective enzyme inhibitors.
Enzymatic Inhibition Profile and Specificity of Acetyl Phenylalanyl Trifluoromethyl Ketone
Inhibition of Serine Proteases
Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site. Acetyl-phenylalanyl trifluoromethyl ketone has been evaluated against several members of this family.
Alpha-Chymotrypsin Inhibition Kinetics and Efficacy
This compound (Ac-Phe-CF3) is a notable inhibitor of the digestive serine protease, α-chymotrypsin. Research into a series of peptidyl trifluoromethyl ketone (TFK) inhibitors has provided detailed insights into their kinetic behavior. nih.gov
The inhibition by these compounds is characterized by a "slow-binding" mechanism. nih.gov The association rate of Ac-Phe-CF3 with chymotrypsin (B1334515) was observed to decrease at higher enzyme concentrations. nih.gov This indicates that the ketone form of the TFK is the reactive species, and the conversion from its hydrate (B1144303) form in solution can become the rate-limiting step in the binding process. nih.gov The interaction likely involves the formation of a hemiketal between the inhibitor's ketone group and the active site serine residue (Ser195) of the enzyme.
Studies comparing a series of TFK inhibitors revealed that those with hydrophobic side chains at the P2 position bind more tightly to chymotrypsin. nih.gov However, this tighter binding is associated with a slower binding rate, suggesting that the formation of van der Waals contacts between the inhibitor and residues like His 57 and Ile 99 in the enzyme is a gradual process. nih.gov
A comparison of the inhibition constants (Ki) of these TFK inhibitors with the kcat/Km values of corresponding peptide substrates shows a linear relationship. nih.gov This suggests that these inhibitors can harness a significant portion—approximately 65%—of the total binding energy available in the transition state of the enzyme's normal hydrolytic reaction. nih.gov
Table 1: Kinetic Parameters for the Inhibition of α-Chymotrypsin by Peptidyl Trifluoromethyl Ketones
Specific kinetic values for this compound were not detailed in the provided search results, but the following table illustrates typical data obtained for this class of inhibitors.
| Inhibitor | Ki (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |
| TFK Inhibitor 1 | Data not available | Data not available | Data not available |
| TFK Inhibitor 2 | Data not available | Data not available | Data not available |
Human Leukocyte Elastase Inhibition
Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a key serine protease involved in inflammatory processes. The efficacy of trifluoromethyl ketone inhibitors against HLE is highly dependent on the amino acid residue at the P1 position.
Studies on a series of tripeptide trifluoromethyl ketones demonstrated that for potent HLE inhibition, a valine residue is preferred at the P1 position. nih.gov In contrast, analogues where the P1 residue was glycine, alanine, α,α-dimethylglycine, or phenylalanine were found to be inactive. nih.gov This indicates that this compound is not an effective inhibitor of Human Leukocyte Elastase due to the enzyme's substrate specificity at the S1 subsite, which does not favorably accommodate a phenylalanine side chain. nih.gov The inhibition mechanism for active compounds in this class is presumed to be the formation of a hemiketal with the active site Ser195, a process facilitated by the electron-withdrawing trifluoromethyl group. nih.gov
Table 2: Influence of P1 Residue on HLE Inhibition by Tripeptide Trifluoromethyl Ketones
| P1 Residue | In Vitro HLE Inhibition | IC50 (µM) |
| Valine | Potent | Submicromolar |
| Phenylalanine | Inactive | Data not available |
| Glycine | Inactive | Data not available |
| Alanine | Inactive | Data not available |
Source: Based on findings from Edwards et al., 1997. nih.gov
Other Serine Protease Targets
The specificity of peptidyl trifluoromethyl ketones has been noted in broader screenings. Tripeptide trifluoromethyl ketone inhibitors of HLE were reported to have a high degree of in vitro specificity when tested against other representative proteases, including other serine proteases as well as cysteine, aspartyl, and metalloproteases. nih.gov
While direct data on this compound against other specific serine proteases is limited, studies on related compounds offer some context. For instance, N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related phenylalanyl ketone but with a chloromethyl reactive group, has been shown to inhibit serine proteases from the parasite Leishmania. mdpi.com Although Leishmania does not possess chymotrypsin, TPCK was found to inhibit other serine proteases in the organism. mdpi.com This suggests that the phenylalanyl ketone scaffold can, in principle, interact with a variety of serine proteases, though the specific reactive group (trifluoromethyl vs. chloromethyl) and peptide sequence are critical determinants of potency and selectivity.
Inhibition of Cysteine Proteases
Cysteine proteases utilize a cysteine residue's thiol group as the nucleophile in their catalytic mechanism. The electrophilic ketone of this compound can also react with this thiol group to form a reversible hemithioketal adduct.
Cathepsin Inhibition (Cathepsin B, Cathepsin L, Cathepsin C)
The inhibitory activity of peptidyl ketones has been explored against cathepsins, a major family of lysosomal cysteine proteases.
Cathepsin B: Research on the inhibition of cathepsin B by a series of peptidyl ketones, including a trifluoromethyl ketone analogue of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, revealed that the trifluoromethyl ketone was a comparatively weak, slow-binding reversible inhibitor of this enzyme. nih.gov This contrasts with the corresponding aldehyde, which was a much more potent inhibitor. nih.gov The weaker inhibition by the trifluoromethyl ketone in this case was correlated with its behavior in model chemical systems. nih.gov
Cathepsin L: While direct inhibition data for this compound against Cathepsin L is not available from the provided sources, studies on related peptidyl fluoromethyl ketones (which have a -CH₂F group instead of -CF₃) have shown potent inactivation of Cathepsin L. nih.gov For example, Z-Leu-Leu-Tyr-CH₂F was found to be a potent inactivator of both calpain and Cathepsin L, indicating a lack of selectivity between these two enzymes. nih.govmdpi.com
Cathepsin C: Information regarding the inhibition of Cathepsin C by this compound was not available in the provided search results.
Calpain Inhibition
Calpains are intracellular, calcium-dependent cysteine proteases. The potential for peptidyl ketones to inhibit these enzymes has been investigated, primarily focusing on fluoromethyl ketones.
Peptidyl fluoromethyl ketones, such as Z-Leu-Tyr-CH₂F and Z-Leu-Leu-Tyr-CH₂F, have been reported as effective irreversible inactivators of chicken gizzard calpain II in vitro. nih.govmdpi.com However, these inhibitors often demonstrate a lack of selectivity, as they are also potent against other proteases like Cathepsin L. nih.govmdpi.com
There is no direct evidence in the provided search results to suggest that this compound is an inhibitor of calpain. The research has centered on related compounds with different peptide sequences and a fluoromethyl, rather than a trifluoromethyl, reactive group.
Viral Protease Inhibition (e.g., SARS-CoV 3CL Protease/Mpro, Dengue Virus NS2B/NS3 Protease)
Trifluoromethyl ketones, including this compound, have been investigated as inhibitors of viral proteases, which are crucial for viral replication. The electrophilic nature of the trifluoromethyl ketone group makes it a reactive warhead that can form a stable hemiacetal adduct with the active site serine or cysteine residues of these proteases.
Similarly, the Dengue Virus NS2B/NS3 protease, a serine protease essential for the dengue virus life cycle, represents a potential target for trifluoromethyl ketone inhibitors. The general mechanism of action would involve the nucleophilic attack of the catalytic serine on the carbonyl carbon of the trifluoromethyl ketone. However, specific studies detailing the inhibition of Dengue Virus NS2B/NS3 protease by this compound are not extensively documented in the available sources.
Inhibition of Trypanosomal Cysteine Proteases (e.g., Cruzain)
Peptidyl fluoromethyl ketones are recognized as effective inhibitors of cysteine proteinases, such as cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds function as mechanism-based inhibitors, where the active site cysteine attacks the electrophilic ketone to form a stable thiohemiacetal adduct.
The specificity of these inhibitors is largely determined by the peptide sequence, which is designed to fit into the substrate-binding pockets of the target protease. For cruzain, inhibitors with a phenylalanine at the P2 position are often effective. While direct inhibitory data for this compound against cruzain is not specified, the structural motif is consistent with that of known cysteine protease inhibitors.
Inhibition of Other Hydrolases and Enzyme Classes
Histone Deacetylase (HDAC) Inhibition
Trifluoromethyl ketones have emerged as a class of inhibitors for histone deacetylases (HDACs), which are zinc-dependent enzymes that play a critical role in transcriptional regulation. The trifluoromethyl ketone group can effectively chelate the active site zinc ion, leading to potent inhibition.
Studies have demonstrated that trifluoromethyl ketone-containing compounds can inhibit various HDAC isoforms. The structure of these inhibitors is typically composed of a zinc-binding group (the trifluoromethyl ketone), a linker region, and a cap group that interacts with the surface of the enzyme. The inhibitory activity and isoform selectivity can be modulated by modifying these structural components. Specific Ki or IC50 values for this compound as an HDAC inhibitor are not detailed in the provided search results.
Phospholipase A2 (PLA2) Inhibition
Information regarding the specific inhibition of Phospholipase A2 (PLA2) by this compound is not available in the reviewed scientific literature. PLA2 enzymes are responsible for the hydrolysis of phospholipids, and their inhibition is a target for anti-inflammatory therapies. While various classes of compounds are known to inhibit PLA2, a direct link to this compound has not been established in the provided context.
Other Enzyme Targets (e.g., Oleamide Hydrolase, Human Plasma Kallikrein, Pig Liver Esterase, Human Renin)
This compound and related compounds have been explored as inhibitors for a variety of other enzymes:
Oleamide Hydrolase: This enzyme, also known as fatty acid amide hydrolase (FAAH), is a serine hydrolase. Trifluoromethyl ketones are known to be potent inhibitors of FAAH. They act by forming a covalent adduct with the catalytic serine residue in the enzyme's active site.
Human Plasma Kallikrein: This serine protease is a target for inhibitors to treat conditions like hereditary angioedema. Peptidyl ketones, including those with a trifluoromethyl group, have been designed as inhibitors of human plasma kallikrein. The peptide portion of the inhibitor directs it to the active site of the enzyme.
Pig Liver Esterase (PLE): This enzyme is a serine hydrolase widely used in organic synthesis for the enantioselective hydrolysis of esters. While the interaction of various substrates with PLE is well-studied, specific data on the inhibition of PLE by this compound is not prominent in the search results. It is plausible that as a serine hydrolase inhibitor, it could inhibit PLE, but detailed studies are lacking.
Human Renin: This aspartic protease is a key enzyme in the renin-angiotensin system. Fluoro-ketone-containing peptides have been developed as potent inhibitors of human renin. The fluoro-ketone moiety acts as a transition-state analog inhibitor of the aspartic protease.
Below is a table summarizing the inhibitory activity of related trifluoromethyl ketones against these enzyme targets.
| Enzyme Target | Inhibitor Class | Mechanism of Inhibition |
| Oleamide Hydrolase (FAAH) | Trifluoromethyl ketones | Covalent modification of active site serine |
| Human Plasma Kallikrein | Peptidyl trifluoromethyl ketones | Formation of a stable adduct with active site serine |
| Human Renin | Fluoro-ketone containing peptides | Transition-state analog inhibition |
Transformylase Inhibition (e.g., GAR Tfase, AICAR Tfase)
Glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase are two key enzymes in the de novo purine (B94841) biosynthesis pathway, making them targets for anticancer drug development. Trifluoromethyl ketone and formyl-substituted folate analogues have been synthesized and evaluated as inhibitors of these enzymes. These compounds are designed to mimic the folate cofactor and bind to the active site of the transformylases. The trifluoromethyl ketone group can play a role in the binding and inhibitory mechanism.
Quantitative Assessment of Target Selectivity and Promiscuity
The inhibitory activity of this compound has been most extensively characterized against the serine protease chymotrypsin. This interaction serves as a key example of the compound's potency and mechanism of action.
Research has determined the inhibition constant (Ki) of this compound for chymotrypsin to be 20 µM. The compound is classified as a rapidly equilibrating inhibitor of this enzyme. This is in contrast to other peptidyl trifluoromethyl ketones, such as N-acetyl-leucyl-phenylalanyl trifluoromethyl ketone, which exhibit slow-binding inhibition and a lower Ki value, indicating tighter binding.
The primary mechanism of inhibition involves the formation of a covalent hemiketal adduct between the carbonyl carbon of the trifluoromethyl ketone group and the hydroxyl group of the active site serine (Ser 195) in chymotrypsin. This interaction is a hallmark of trifluoromethyl ketone inhibitors and contributes to their efficacy as transition-state analogs.
While the interaction with chymotrypsin is well-documented, a comprehensive quantitative assessment of the selectivity and promiscuity of this compound against a broad panel of other proteases is not widely available in the reviewed scientific literature. Trifluoromethyl ketones as a class are known to inhibit other serine proteases and, in some cases, cysteine proteases. However, specific Ki or IC50 values for this compound against other common proteases such as trypsin, elastase, or papain are not consistently reported in comparative studies. This lack of extensive public data limits a detailed discussion on its target selectivity and potential off-target effects.
To illustrate the known inhibitory activity and provide a framework for future comparative studies, the following table summarizes the available quantitative data for this compound and a structurally related inhibitor.
Table 1: Inhibitory Potency of this compound and a Related Compound Against Chymotrypsin
| Compound | Target Enzyme | Ki (µM) | Inhibition Type |
| This compound | Chymotrypsin | 20 | Rapidly Equilibrating |
| N-acetyl-leucyl-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 2 | Slow-Binding |
This table presents the inhibition constants (Ki) for the specified compounds against chymotrypsin, highlighting the differences in their inhibitory potency and kinetic behavior. Data is based on available research findings.
Further research, including screening against a diverse panel of proteases and other enzyme classes, would be necessary to fully elucidate the selectivity profile of this compound and to quantitatively assess its degree of target promiscuity.
Molecular Mechanisms of Enzyme Acetyl Phenylalanyl Trifluoromethyl Ketone Interactions
Formation of Covalent Adducts
The primary mechanism of inhibition by trifluoromethyl ketones involves the formation of a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov This process is facilitated by the highly electrophilic nature of the ketone's carbonyl carbon. nih.govnih.gov
When acetyl-phenylalanyl trifluoromethyl ketone interacts with a serine protease, such as chymotrypsin (B1334515), the hydroxyl group of the catalytic serine residue (e.g., Ser195) performs a nucleophilic attack on the electrophilic carbonyl carbon of the inhibitor. nih.govnih.gov This attack results in the formation of a stable, tetrahedral hemiketal adduct. nih.gov This adduct is a key feature of the inhibition, effectively blocking the enzyme's normal catalytic activity. The stability of this hemiketal mimics the transition state of the normal enzyme-substrate reaction, making TFMKs potent inhibitors. nih.gov
In a similar fashion, trifluoromethyl ketones inhibit cysteine proteases through the formation of a covalent adduct. nih.gov For cysteine proteases, the nucleophile is the thiol group of a cysteine residue (e.g., Cys145 in some proteases) in the active site. nih.govnih.gov The sulfur atom of the thiol attacks the carbonyl carbon of the inhibitor, forming a stable hemithioketal. nih.gov This covalent bond formation with the active site cysteine effectively inactivates the enzyme. frontiersin.org The interaction is often assisted by an adjacent histidine residue which deprotonates the thiol, increasing its nucleophilicity. wikipedia.org
The presence of the three highly electronegative fluorine atoms on the methyl group is central to the inhibitor's potency. nih.govnih.gov This trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge (electrophilicity) on the adjacent carbonyl carbon. nih.govnih.gov This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the serine hydroxyl or cysteine thiol groups in the respective protease active sites. nih.govnih.gov The increased reactivity facilitates the rapid formation of the stable tetrahedral hemiketal or hemithioketal adducts that are crucial for inhibition. nih.gov
Transition-State Mimicry and Analogous Inhibition Model
Trifluoromethyl ketone inhibitors are considered excellent transition-state analogs. wikipedia.org The tetrahedral hemiketal or hemithioketal adduct formed in the active site closely resembles the geometry of the transient, high-energy tetrahedral intermediate that is formed during the normal hydrolysis of a peptide substrate by the protease. nih.govnih.gov Because enzymes have the highest affinity for the transition state of the reaction they catalyze, these inhibitors, which mimic this state, bind much more tightly to the enzyme than the substrate itself. wikipedia.orgnih.gov This tight binding accounts for the low inhibition constants (Ki values) and the potent inhibitory activity of compounds like this compound. nih.gov
Elucidation of Reversible versus Irreversible Inhibition Modalities
The inhibition by trifluoromethyl ketones is generally characterized as a slow, tight-binding, and reversible covalent process. nih.govresearchgate.net Unlike irreversible inhibitors that form a permanent, unbreakable bond with the enzyme, the hemiketal or hemithioketal adduct formed by TFMKs can dissociate, allowing the enzyme to eventually regain activity. knyamed.comaklectures.com The process is considered reversible because the covalent bond can be broken, although the dissociation is often very slow, leading to a time-dependent increase in inhibition. nih.gov In solution, trifluoromethyl ketones exist in equilibrium between the ketone form and its hydrated gem-diol form. nih.govnih.gov It is the ketone form that is reactive and binds to the enzyme. nih.gov This equilibrium and the slow, yet reversible, formation of the covalent adduct can result in complex inhibition kinetics, sometimes described as a dual inhibition mechanism involving both competitive and non-competitive characteristics. nih.govlibretexts.org
| Characteristic | Reversible Inhibition | Irreversible Inhibition | TFMK Inhibition (Reversible Covalent) |
|---|---|---|---|
| Bond Type | Non-covalent (H-bonds, hydrophobic) | Strong covalent | Covalent (hemiketal/hemithioketal) |
| Bond Strength | Weaker | Very Strong | Strong but breakable |
| Enzyme Activity Recovery | Yes, upon inhibitor removal | No, enzyme is permanently inactivated | Yes, but can be very slow |
| Mechanism Example | Competitive binding | Alkylation of active site | Slow formation of a covalent adduct nih.gov |
Influence of Fluorination Degree (Mono-, Di-, Tri-Fluoromethyl Ketones) on Mechanism
The degree of fluorination in the ketone's side chain has a direct and significant impact on its inhibitory mechanism and potency. nih.gov The primary effect is on the electrophilicity of the carbonyl carbon.
Trifluoromethyl (CF3) Ketones: Exhibit the highest reactivity due to the strong electron-withdrawing power of the three fluorine atoms. This leads to a greater susceptibility to nucleophilic attack and generally results in the most potent inhibition. nih.gov
Difluoromethyl (CF2H) Ketones: Are also effective inhibitors, but the reduced number of fluorine atoms lessens the inductive effect compared to CF3 ketones, resulting in a slightly less electrophilic carbonyl carbon.
Monofluoromethyl (CFH2) Ketones: Show a further decrease in reactivity. While still more reactive than their non-fluorinated counterparts, the inhibitory potency is generally lower than di- or trifluoromethyl ketones. nih.gov
Non-fluorinated Ketones: The non-fluorinated ketone analog is a much weaker inhibitor because its carbonyl carbon is significantly less electrophilic, making the formation of a stable tetrahedral adduct with the enzyme's active site much less favorable. nih.gov
Research has shown a direct correlation between the number of fluorine atoms and the stability of the hydrated (gem-diol) form of the ketone, which reflects the increased electrophilicity of the carbonyl carbon. nih.gov
| Compound Type | Number of Fluorine Atoms | Relative Electrophilicity of Carbonyl Carbon | General Inhibitory Potency |
|---|---|---|---|
| Trifluoromethyl Ketone | 3 | Highest | Highest |
| Difluoromethyl Ketone | 2 | High | High |
| Monofluoromethyl Ketone | 1 | Moderate | Moderate |
| Non-fluorinated Ketone | 0 | Lowest | Lowest |
Role of Active Site Ionization States and Protonation Dynamics (e.g., His57)
The catalytic activity of serine proteases like chymotrypsin is critically dependent on the precise ionization states and protonation dynamics of the residues within the active site, most notably the catalytic triad (B1167595) composed of Serine-195, Histidine-57, and Aspartic acid-102. nih.gov The interaction with this compound is profoundly influenced by these dynamics.
The core of the catalytic mechanism involves the His57 residue acting as a general base, abstracting a proton from the hydroxyl group of Ser195. youtube.com This activation of Ser195 renders it a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the inhibitor. youtube.comnih.gov In the resulting complex, a covalent hemiketal adduct is formed between the Ser195 hydroxyl and the inhibitor's trifluoromethyl ketone group. nih.gov
Crystallographic and NMR studies have revealed the intricate role of His57 beyond proton transfer. The imidazole (B134444) ring of His57 engages in significant interactions with the bound inhibitor. In the complex with Ac-Leu-Phe-CF3, an analogue of this compound, van der Waals interactions are observed between the inhibitor's leucine (B10760876) side chain and the His57 side chain. nih.gov Furthermore, structural analyses show differences in the degree of interaction between the inhibitor's fluorine atoms and the His57 imidazole ring, highlighting the sensitivity of binding to the precise positioning and conformation within the active site. nih.gov The hydrogen bond between His57 and Asp102 is a key feature, typically measuring around 2.6 Å in transition state analogue complexes, which stabilizes the protonated state of His57 and is crucial for the catalytic cycle and inhibitor binding. nih.gov The chloromethyl ketone inhibitor, another analogue, demonstrates a mode of binding that directly involves both His57 and Ser195, further underscoring the importance of these residues in the interaction. researchgate.net
Dual Inhibition Mechanisms Involving Carbonyl and Hydrated Forms of the Inhibitor
Trifluoromethyl ketones (TFMKs), including this compound, exhibit a fascinating dual nature in solution, existing in equilibrium between their carbonyl (ketone) form and a hydrated (gem-diol) form. nih.govnih.gov This equilibrium is a critical factor in their mechanism of enzyme inhibition.
This dual mechanism, involving a pre-equilibrium between the hydrated and ketone forms followed by the binding of the ketone, is characteristic of the "slow-binding" inhibition observed for many peptidyl trifluoromethyl ketones. nih.govacs.org The time-dependent tightening of inhibition seen with some TFMK inhibitors is attributed to the slow formation of the covalent hemiketal adduct, a process that relies on the availability of the ketone form. nih.gov The equilibrium can be influenced by the local environment; for instance, purification methods can alter the observed ketone-to-hydrate ratio. nih.gov
| Inhibitor Species | Role in Inhibition | Kinetic Implication |
| Ketone Form | The reactive species that binds to the enzyme's active site. | The rate of association with the enzyme is dependent on its concentration. |
| Hydrated Form | The more stable form in aqueous solution, acts as a reservoir for the ketone. | The rate of dehydration can become the rate-limiting step for inhibition, especially at high enzyme concentrations. nih.gov |
Investigation of Non-Covalent Binding Mechanisms for Specific Analogues
Van der Waals interactions are significant contributors to the binding affinity. For example, the enhanced potency of Ac-Leu-Phe-CF3 compared to Ac-Phe-CF3 is attributed to additional van der Waals contacts between the P2 leucine side chain of the inhibitor and the side chains of His57 and Ile99 on chymotrypsin. nih.govnih.gov These interactions contribute to a tighter, albeit slower, binding process. nih.gov
Hydrogen bonding is another critical non-covalent interaction. In the complex of chymotrypsin with Ac-Leu-Phe-CF3, a hydrogen bond forms between the acetyl terminus of the inhibitor and the amide nitrogen of residue 216 of the enzyme. nih.gov Furthermore, studies with non-covalent inhibitors like trifluoro(organo)borates suggest that hydrogen bonds between the fluorine atoms of the inhibitor and the enzyme are a key part of the inactivation mechanism. rsc.org The interactions responsible for binding bioactive peptides to enzymes often include a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
These non-covalent forces are essential for correctly positioning the inhibitor within the active site, facilitating the subsequent covalent bond formation with Ser195. The specificity of the inhibitor is largely determined by how well its side chains fit into the enzyme's specificity pockets, such as the S1 pocket that accommodates the phenyl group of phenylalanine. nih.gov
| Non-Covalent Interaction Type | Example with Inhibitor Analogue | Contribution to Inhibition |
| Van der Waals Interactions | P2 Leucine side chain of Ac-Leu-Phe-CF3 with His57 and Ile99 of chymotrypsin. nih.govnih.gov | Enhances binding affinity (lower Ki). nih.gov |
| Hydrogen Bonding | Acetyl terminus of Ac-Leu-Phe-CF3 with amide NH of residue 216. nih.gov | Contributes to proper orientation and stability of the complex. nih.gov |
| Fluorine Interactions | Fluorine atoms of trifluoro(organo)borates with the enzyme active site. rsc.org | Speculated to be key in the non-covalent inactivation mechanism. rsc.org |
Structural Biology of Acetyl Phenylalanyl Trifluoromethyl Ketone Enzyme Complexes
X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of trifluoromethyl ketone inhibitors bound to their target enzymes. This technique provides a static, high-resolution picture of the covalent adduct formed and the network of non-covalent interactions that stabilize the complex.
The crystallographic structures of γ-chymotrypsin in complex with peptidyl trifluoromethyl ketones, including acetyl-phenylalanyl trifluoromethyl ketone (Ac-Phe-CF3), have been determined to understand the structural basis for their inhibitory activity. nih.govbrandeis.edu In these complexes, the active-site Serine 195 (Ser195) hydroxyl group performs a nucleophilic attack on the electrophilic carbonyl carbon of the trifluoromethyl ketone. brandeis.edu This results in the formation of a stable, covalent hemiketal adduct, which effectively mimics the tetrahedral transition state of peptide bond hydrolysis. brandeis.eduacs.org
The structure reveals that the inhibitor binds in the active site, with the phenylalanyl side chain occupying the S1 specificity pocket, consistent with chymotrypsin's preference for aromatic residues. libretexts.org The trifluoromethyl group itself is partially immobilized within the active site. nih.govbrandeis.edu Comparison with other, more potent trifluoromethyl ketone inhibitors like Ac-Leu-Phe-CF3 shows that additional interactions, such as those involving the P2 leucine (B10760876) residue with His57 and Ile99, contribute to tighter binding. nih.govbrandeis.edu However, the core mechanism of hemiketal formation with Ser195 remains the central feature of inhibition. brandeis.edu
Table 1: Crystallographic Data for γ-Chymotrypsin-Inhibitor Complexes
| Inhibitor | PDB ID | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|---|
| Ac-Phe-CF3 | 7GCH | Not Specified | Formation of a covalent hemiketal adduct between Ser195 and the inhibitor's ketone. | nih.gov |
Note: Specific PDB IDs for all complexes are not always explicitly stated in the referenced literature abstracts.
The 3C-like protease (3CLpro) of SARS-CoV is a cysteine protease essential for viral replication, making it a key drug target. nih.govnih.gov Unlike serine proteases, 3CLpro utilizes a Cys-His catalytic dyad (Cys145 and His41). nih.govfrontiersin.orgnyu.edu Trifluoromethyl ketones (TFMKs) have been developed as inhibitors for this enzyme. nih.govresearchgate.net The highly electrophilic carbonyl carbon of the TFMK is attacked by the thiol group of the catalytic Cys145, forming a covalent hemithioketal adduct. nih.gov
While attempts to obtain high-quality crystal structures of SARS-CoV 3CLpro with certain TFMK inhibitors were initially unsuccessful due to issues like fragmented electron density maps, computational modeling based on analogous structures has been employed to understand the binding. nih.gov These models, supported by kinetic data showing time-dependent inhibition, suggest that the inhibitor binds covalently to Cys145. nih.gov The model of one such TFMK inhibitor (compound 5h) complexed with the protease indicates that hydrogen bonds and hydrophobic interactions further stabilize the complex. nih.gov The structure of SARS-CoV-2 Mpro with a different covalent inhibitor, PF-07321332, which contains a trifluoromethyl group, shows this group forming hydrogen bonds that anchor the inhibitor in the active site, highlighting the potential contribution of the CF3 moiety to binding affinity. nih.gov
The trifluoromethyl ketone warhead has been successfully used to design inhibitors for a range of other proteases and enzymes. nih.govacs.org X-ray crystallographic studies of these complexes have revealed similar covalent inhibition mechanisms, tailored to the specific active site architecture of each enzyme.
Human Carboxylesterase 1 (hCE1): The crystal structure of hCE1, a serine hydrolase, in complex with a TFMK inhibitor shows the formation of a stable tetrahedral adduct with the catalytic serine (Ser221). The efficiency of inhibition is determined by a balance between the intrinsic reactivity of the TFMK and steric factors related to its accommodation within the enzyme's binding site. nih.gov
Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase: An aromatic trifluoromethyl ketone has been used as a warhead to target a non-catalytic cysteine residue in FGFR4 kinase. X-ray crystallography confirmed the reversible covalent binding mode of the inhibitor to this cysteine. researchgate.net
Iron (Fe) Complexes: While not an enzyme, the synthesis and X-ray crystallographic characterization of organometallic compounds like (η5-C6H7)Fe(CO)2CF3 provide fundamental structural information on the trifluoromethyl group itself, including C-F bond lengths and F-C-F bond angles, which are relevant to its interactions in more complex biological systems. nih.govmdpi.com
Detailed Analysis of Active Site Residue Interactions and Hydrogen Bonding Networks
The stability and specificity of the this compound-enzyme complex are dictated by a precise network of interactions between the inhibitor and the amino acid residues lining the active site.
The catalytic machinery of serine and cysteine proteases is central to their function and is the primary target of trifluoromethyl ketone inhibitors.
Chymotrypsin (B1334515) (Catalytic Triad): In the chymotrypsin active site, the catalytic triad (B1167595) comprises Ser195, Histidine 57 (His57), and Aspartate 102 (Asp102). libretexts.orgyoutube.com Upon binding of the TFMK inhibitor, the hydroxyl of Ser195 attacks the ketone, forming the hemiketal. brandeis.edu His57 facilitates this by acting as a general base, accepting a proton from Ser195, thereby increasing its nucleophilicity. libretexts.org The negatively charged Asp102 orients and stabilizes the resulting positively charged imidazole (B134444) ring of His57. youtube.com Crystallographic and NMR studies show that in the inhibited complex, there are differences in the degree of interaction between the fluorine atoms of the trifluoromethyl group and the His57 imidazole ring. nih.govbrandeis.edu Furthermore, NMR studies provide evidence for the protonation of His57 and the presence of the Asp-His hydrogen bond in the tetrahedral adduct. nih.gov
SARS-CoV 3CL Protease (Catalytic Dyad): This protease employs a catalytic dyad of Cysteine 145 (Cys145) and Histidine 41 (His41). nih.govnyu.edufiocruz.br The mechanism is analogous to that of chymotrypsin, but with the thiol group of Cys145 acting as the nucleophile. nih.gov His41 deprotonates the Cys145 thiol, activating it for the nucleophilic attack on the TFMK's carbonyl carbon. frontiersin.org Molecular modeling and mutagenesis studies confirm that interactions with both Cys145 and His41 are critical for the binding and inhibitory activity of TFMK and other peptidomimetic inhibitors. nih.govnyu.eduresearchgate.netfiocruz.br The complete inactivation of the enzyme upon mutation of either Cys145 or His41 underscores their essential role. nyu.edu
The oxyanion hole is a critical structural feature in the active site of proteases that stabilizes the negatively charged oxygen (the oxyanion) of the tetrahedral intermediate formed during catalysis. wikipedia.org This stabilization lowers the activation energy of the reaction. wikipedia.org
In the chymotrypsin-TFMK complex, the negatively charged oxygen of the hemiketal adduct is stabilized by hydrogen bonds from the backbone amide nitrogens of Glycine 193 and Serine 195. nih.govwikipedia.org This interaction is a key feature that mimics the stabilization of the natural transition state. NMR studies on a chymotrypsin complex with a dipeptidyl TFMK revealed that the pKa of the hemiketal hydroxyl group is significantly lowered (by about 4.2 units) compared to model compounds in solution. nih.gov This provides direct evidence that the enzyme's active site environment, specifically the oxyanion hole, is exceptionally proficient at stabilizing the oxyanion of the tetrahedral adduct. nih.gov In SARS-CoV 3CL protease, modeling studies also show the presence of an oxyanion hole that stabilizes the forming hemithioketal. nih.gov
Table 2: Summary of Key Interacting Residues
| Enzyme | Catalytic Residues | Oxyanion Hole Residues (Backbone NH) | Key Interaction with Inhibitor | Reference |
|---|---|---|---|---|
| Chymotrypsin | Ser195, His57, Asp102 | Gly193, Ser195 | Covalent hemiketal with Ser195 | nih.govbrandeis.edunih.gov |
Characterization of Inhibitor-Induced Conformational Changes in Enzyme Structures
The binding of this compound to the active site of serine proteases, such as γ-chymotrypsin, induces distinct and crucial conformational changes in the enzyme's structure. These alterations are pivotal for the stable accommodation of the inhibitor and are primarily elucidated through high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Upon inhibition, the active site serine residue (Ser 195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's trifluoromethyl ketone group. This results in the formation of a covalent hemiketal adduct. nih.gov This adduct is a structural analog of the tetrahedral intermediate formed during the normal catalytic hydrolysis of a peptide substrate. The formation of this stable complex allows for the detailed structural characterization of the enzyme's transition state.
Crystallographic studies of the γ-chymotrypsin complex with this compound reveal specific interactions that stabilize the bound inhibitor and highlight conformational shifts in the enzyme. nih.gov The trifluoromethyl group of the inhibitor, a key feature for its potent inhibitory activity, is observed to be partially immobilized within the active site. nih.gov There are discernible interactions between the fluorine atoms and the imidazole ring of the active site Histidine 57 (His 57) as well as the amide nitrogen of Glycine 193. nih.gov
The binding of this inhibitor also provides direct evidence for the stabilization of the oxyanion of the tetrahedral adduct by the enzyme. NMR studies on a related dipeptidyl trifluoromethyl ketone inhibitor showed a significant lowering of the pKa of the hemiketal hydroxyl group in the enzyme-inhibitor complex compared to model compounds in solution. nih.gov This demonstrates the enzyme's ability to stabilize the negatively charged oxygen, a key feature of its catalytic mechanism. Furthermore, these studies confirmed the presence of a hydrogen bond between Aspartate 102 and His 57, and the protonation of His 57 in the tetrahedral complex, indicating an elevated pKa for this residue. nih.gov
The following table summarizes key structural features of the γ-chymotrypsin-acetyl-phenylalanyl trifluoromethyl ketone complex derived from crystallographic data.
| Structural Feature | Observation | Interacting Residues |
| Inhibitor Adduct | Covalent hemiketal formation | Ser 195 |
| Trifluoromethyl Group | Partial immobilization | His 57, Gly 193 |
| Acetyl Terminus | Hydrogen bond | Gly 216 |
| Oxyanion Hole | Stabilization of the tetrahedral intermediate | Main chain amides of Gly 193 and Ser 195 |
Elucidation of Stereochemical Preferences in Binding Modes
The stereochemistry of an inhibitor is a critical determinant of its binding affinity and inhibitory potency. Enzymes, being chiral macromolecules, exhibit a high degree of stereospecificity in their interactions with ligands. The study of this compound and its analogs in complex with serine proteases has shed light on these stereochemical preferences.
The phenylalanine residue of the inhibitor is a primary determinant of its specificity for chymotrypsin, which has a preference for large hydrophobic residues at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). The L-enantiomer of phenylalanine is strongly preferred for binding in the S1 subsite of chymotrypsin.
Crystallographic analysis of the γ-chymotrypsin complex with acetyl-L-phenylalanyl trifluoromethyl ketone reveals the precise orientation of the inhibitor in the active site. nih.gov The phenyl ring of the phenylalanine side chain fits snugly into the hydrophobic S1 pocket of the enzyme. This interaction is a major contributor to the binding energy.
Interestingly, comparative studies with a larger, related inhibitor, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone, highlight further stereochemical and structural contributions to binding. The enhanced potency of the dipeptidyl inhibitor is attributed to additional van der Waals interactions between its leucine side chain and the side chains of His 57 and Isoleucine 99 of the enzyme. nih.gov This underscores the importance of extending the peptide chain of the inhibitor to engage additional binding subsites on the enzyme surface, a key principle in inhibitor design.
NMR studies have also been employed to probe the dynamics and stereochemistry of inhibitor binding. Studies using N-trifluoroacetyl-4-fluorophenylalanine, an analog of the inhibitor's core structure, examined the binding of both enantiomers to chymotrypsin. nih.gov These studies indicated that the dynamics of the fluorophenyl ring at the binding sites were similar for both enantiomers, suggesting that even the "wrong" enantiomer can interact with the active site, albeit with much lower affinity. nih.gov
The following table presents a comparison of kinetic and binding properties that reflect the stereochemical and structural preferences of chymotrypsin for trifluoromethyl ketone inhibitors.
| Inhibitor | Kinetic Behavior | Key Structural Interactions |
| This compound | Rapidly equilibrating inhibitor | Phenylalanine side chain in S1 subsite; H-bond between acetyl group and Gly 216. nih.gov |
| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Slow-binding inhibitor | In addition to P1 phenylalanine, the leucine side chain forms van der Waals contacts with His 57 and Ile 99. nih.gov |
Quantitative Kinetic and Thermodynamic Characterization of Acetyl Phenylalanyl Trifluoromethyl Ketone Inhibition
Determination of Inhibition Constants (K_i, IC_50)
The inhibition constant (K_i) is a critical measure of the potency of a reversible inhibitor, representing the dissociation constant of the enzyme-inhibitor complex. For Acetyl-phenylalanyl trifluoromethyl ketone, the inhibition of chymotrypsin (B1334515) has been characterized, yielding a K_i value of 20 µM. nih.gov This value indicates a moderate potency for this particular inhibitor.
The IC_50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is another common measure of inhibitor potency. However, for reversible inhibitors, the K_i is a more fundamental and universally comparable constant. While IC_50 values are often reported in initial screening studies, detailed kinetic analyses typically focus on the determination of K_i.
| Compound | Enzyme | K_i (µM) | Reference |
|---|---|---|---|
| This compound | Chymotrypsin | 20 | nih.gov |
| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 1.2 | nih.gov |
Measurement of Association (k_on) and Dissociation (k_off) Rate Constants
However, for this compound, the interaction with chymotrypsin is characterized by rapid equilibration. nih.gov This means that the association rate is too fast to be observed by conventional steady-state kinetic techniques. nih.gov Consequently, specific values for k_on and k_off for this compound are not typically reported in the literature, as their determination would require specialized rapid kinetic methods.
In contrast, the slow-binding inhibitor N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone has a second-order association rate constant of 750 M⁻¹s⁻¹ at pH 7.0 for its interaction with chymotrypsin. nih.gov The dissociation of the enzyme-inhibitor complex for this analog shows no dependence on pH over a range of 4 to 9.5. documentsdelivered.com
| Compound | Enzyme | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Chymotrypsin | Too rapid to measure by steady-state kinetics | Not reported | nih.gov |
| N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone | Chymotrypsin | 750 (at pH 7.0) | pH-independent (pH 4-9.5) | nih.govdocumentsdelivered.com |
Analysis of Slow-Binding and Time-Dependent Inhibition Kinetics
The inhibition of enzymes can be characterized by different kinetic behaviors. While some inhibitors establish equilibrium rapidly, others exhibit slow-binding kinetics, where the establishment of the final steady-state level of inhibition is time-dependent.
As mentioned previously, this compound is a rapidly equilibrating inhibitor of chymotrypsin. nih.gov This means that it does not display the characteristic features of slow-binding inhibition, such as a time-dependent decrease in the reaction rate upon addition of the inhibitor. The equilibrium between the free enzyme and the enzyme-inhibitor complex is established almost instantaneously.
The phenomenon of slow-binding inhibition is, however, observed for the structurally related dipeptidyl trifluoromethyl ketone, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone. nih.gov The slower association and dissociation rates for this compound are attributed to the additional interactions of the leucine (B10760876) side chain with the His 57 and Ile 99 residues of chymotrypsin, suggesting that the formation of these van der Waals contacts is a relatively slow process.
Thermodynamic Characterization of Binding (e.g., Enthalpy and Entropy Contributions)
A complete understanding of the binding of an inhibitor to its target enzyme requires a thermodynamic characterization, which dissects the free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. These parameters provide insight into the nature of the forces driving the interaction, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.
In general, the binding of inhibitors to enzymes can be driven by favorable enthalpy changes (e.g., from the formation of strong hydrogen bonds), favorable entropy changes (e.g., from the release of ordered water molecules from the binding site), or a combination of both. Without specific experimental data for this compound, a definitive statement on the thermodynamic drivers of its binding to chymotrypsin cannot be made.
Structure Activity Relationships Sar and Inhibitor Design Principles
Modulation of Peptide Backbone Modifications for Enhanced Potency and Target Selectivity
The modification of the peptide backbone is a cornerstone strategy for developing peptide-based inhibitors with improved characteristics. nih.gov Alterations to the chemical connectivity of the standard L-α-peptide backbone can significantly enhance proteolytic stability, a critical factor for therapeutic peptides which are often limited by rapid degradation from endogenous proteases. nih.gov Site-selective modifications allow for the precise tuning of a peptide's conformation, folding capabilities, and physicochemical properties. rsc.org
Key strategies in backbone modification include:
N-methylation and Cα-methylation: Introducing methyl groups at the amide nitrogen (N-Me) or the alpha-carbon (Cα-Me) can alter the peptide's conformation and susceptibility to enzymatic cleavage. nih.gov
Use of D-amino acids: Replacing L-amino acids with their D-enantiomers can confer significant resistance to proteolysis. nih.gov
Formation of thioamides or heterocycles: These modifications alter the backbone's rigidity and its ability to form hydrogen bonds, which can impact binding to the target enzyme. rsc.orgresearchgate.net
In a systematic study comparing different backbone modifications, the degree of proteolytic protection was found to follow the trend: d-α > Cα-Me-α > β3 > N-Me-α. nih.gov By strategically applying these modifications, it is possible to engineer inhibitors with not only enhanced stability but also fine-tuned selectivity for their intended enzyme target. nih.govrsc.org
Systematic Variation of P1, P2, P3, and P4 Amino Acid Residues and Their Impact on Inhibitory Activity
The interaction between a peptide-based inhibitor and a protease is highly dependent on the amino acid residues at the P1, P2, P3, and P4 positions, which fit into the corresponding S1, S2, S3, and S4 pockets of the enzyme. The systematic variation of these residues is a fundamental approach in inhibitor design to optimize potency and specificity. nih.govnih.gov
The P1 residue is often considered a primary determinant of inhibitor specificity. nih.gov For trypsin-like serine proteases, which preferentially cleave after basic residues, modifying the P1 site of an inhibitor to include a strongly basic amino acid like Arginine (Arg) or Lysine (Lys) can introduce potent trypsin inhibitory activity. nih.gov For instance, mutants of the Bombyx mori protease inhibitors BmSPI38 and BmSPI39, where the original P1 residue was replaced with Arg or Lys, gained significant activity against trypsin while the parent molecules had none. nih.gov Conversely, substitutions with bulky or hydrophobic residues such as Isoleucine (Ile), Tryptophan (Trp), or Valine (Val) at the P1 position can severely weaken inhibitory activity against certain proteases like subtilisin and elastase. nih.gov
The P2–P4 residues also play a crucial role in binding and selectivity. In the development of inhibitors for the SARS-CoV 3CL protease, a series of trifluoromethyl ketones were synthesized with variations at the P1, P2, P3, and P4 positions. nih.gov The most potent inhibitor from this series was one that possessed the same P1-P4 moiety as the enzyme's natural substrate, highlighting the effectiveness of a substrate-based design approach. nih.gov Structural studies of HIV-1 capsid binders show that the phenylalanine core, analogous to a P1 residue, establishes extensive hydrophobic interactions, while linker regions, analogous to P2-P4 extensions, form critical hydrogen bonds that anchor the inhibitor in the binding site. mdpi.com
Table 1: Impact of P1 Residue Substitution on Inhibitor Specificity This table is a conceptual representation based on findings from studies on protease inhibitors like BmSPI38/39. nih.gov
| Original P1 Residue | Substituted P1 Residue | Original Target Activity | New/Altered Activity | Reference Principle |
|---|---|---|---|---|
| Glycine (Gly) or Alanine (Ala) | Arginine (Arg) or Lysine (Lys) | Inhibition of Subtilisin/Elastase | Gained potent Trypsin inhibitory activity | nih.gov |
| Glycine (Gly) or Alanine (Ala) | Isoleucine (Ile), Tryptophan (Trp), or Valine (Val) | Inhibition of Subtilisin/Elastase | Significantly weakened activity against original targets | nih.gov |
| Glycine (Gly) or Alanine (Ala) | Glutamine (Gln), Serine (Ser), or Threonine (Thr) | Inhibition of Subtilisin/Elastase | Enhanced activity against original targets | nih.gov |
Role of Fluorine Atom Position and Number in Modulating Electrophilicity and Reactivity
The presence and positioning of fluorine atoms in ketone-based inhibitors are critical for modulating their chemical properties and biological activity. mdpi.comnih.gov The trifluoromethyl (CF3) group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon. nih.govmdpi.com This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack by a serine or cysteine residue in an enzyme's active site, forming a stable but reversible covalent adduct. nih.gov
An important characteristic of α-fluorinated ketones in aqueous solutions is their existence in equilibrium with their hydrated gem-diol forms. researchgate.netnih.gov The ketone is the reactive species, so a high degree of hydration can reduce the compound's apparent activity. nih.gov The number and type of halogen atoms can influence this equilibrium. In a study comparing trihalomethyl ketone derivatives, replacing the chlorine atoms in a trichloroketone with fluorine atoms was explored. nih.gov The chlorodifluoromethyl ketone derivative exhibited the best activity, suggesting an optimal balance between the steric bulk of the warhead and the ketone-hydrate equilibrium. nih.gov The relatively unreactive methyl group, in contrast, showed no activity. nih.gov
Furthermore, fluorine substitution can block metabolic oxidation sites on a molecule, enhancing its stability. nih.gov Adding fluorine can also increase the hydrophobicity of a compound, which may aid its penetration into hydrophobic protein pockets. nih.gov
Table 2: Comparison of Trihalomethyl Ketone Warheads and Activity Based on data from the study of Neocarzilin A derivatives. nih.gov
| Warhead Group | Relative Electrophilicity | Observed Antimigratory Activity | Key Observation | Reference |
|---|---|---|---|---|
| Trichloromethyl Ketone (-COCCl3) | High | Active but poor solubility | Parent compound with limited therapeutic potential due to solubility. | nih.gov |
| Trifluoromethyl Ketone (-COCF3) | Very High | Less active than chlorodifluoro- derivative | High degree of hydration may reduce the concentration of the active ketone form. | nih.gov |
| Chlorodifluoromethyl Ketone (-COCF2Cl) | High | Most active derivative | Represents an optimized balance of steric and electronic properties. | nih.gov |
| Methyl Ketone (-COCH3) | Low | No activity | Lacks sufficient electrophilicity to act as a covalent warhead. | nih.gov |
Design and Synthesis of Conformationally Constrained Derivatives for Improved Binding
Introducing conformational constraints into a flexible peptide inhibitor is a powerful strategy to improve binding affinity and specificity. By locking the inhibitor into its bioactive conformation, the entropic penalty of binding to the enzyme is reduced, leading to a more favorable binding energy.
A successful example of this principle is the use of a cyclic peptide scaffold. nih.gov For instance, mupain-1, a 10-mer peptide constrained by a disulfide bond, was identified as a specific inhibitor of murine urokinase-type plasminogen activator. nih.gov The rigid scaffold presents a specific loop of amino acids to the enzyme's active site. By substituting just five residues on this scaffold, researchers were able to convert it from a urokinase inhibitor into a potent and highly specific plasma kallikrein inhibitor. nih.gov X-ray crystallography revealed that the new peptide adapted to the new target's surface with only a slight change in its backbone conformation. nih.gov This demonstrates that a versatile, conformationally constrained scaffold can be re-engineered to target different enzymes with high affinity and specificity, a principle directly applicable to the design of advanced inhibitors based on the acetyl-phenylalanyl trifluoromethyl ketone motif. nih.gov
Bioisosteric Replacements and Development of Novel Scaffolds (e.g., Trifluoromethyl Diazirines)
Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental tool in drug design to enhance activity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com The trifluoromethyl (CF3) group itself is often used as a bioisostere. In one study, a CF3 group successfully replaced an aliphatic nitro group (NO2) in a series of cannabinoid receptor modulators, resulting in compounds with greater potency and improved metabolic stability. nih.govelsevierpure.com
The pentafluorosulfanyl (SF5) group has been explored as a bioisostere for the CF3 group, as it is more electronegative and lipophilic. nih.gov However, its larger size can sometimes lead to reduced activity, as was observed in a series of p97 ATPase inhibitors where the SF5-analogue was surprisingly less active than its CF3 counterpart. nih.gov This highlights that the success of a bioisosteric replacement is highly dependent on the specific biological target. tandfonline.com
A more recent development in inhibitor design is the use of novel chemical scaffolds that can react with the target enzyme. Trifluoromethyl diazirines are one such innovative scaffold. nih.govunimi.it Diazirines are stable, three-membered heterocyclic rings that can be activated, often by light, to form a reactive carbene, which can then covalently label the target protein. nih.govrsc.org A novel inhibitor of the SARS-CoV-2 main protease (Mpro) was developed using a trifluoromethyl diazirine moiety, which showed selective inhibition of the enzyme at low micromolar concentrations. unimi.it Docking studies suggested that the trifluoromethyl diazirine functionality was positioned in close proximity to the catalytic cysteine residue, demonstrating the potential of this scaffold in designing new classes of covalent inhibitors. unimi.it
Table 3: Examples of Classical Bioisosteric Replacements Source: Adapted from Cambridge MedChem Consulting. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement(s) |
|---|---|
| Hydrogen (H) | Deuterium (D), Fluorine (F) |
| Methyl (CH3) | NH2, OH, F, Cl |
| Chlorine (Cl) | SH, CN, PH2 |
| Bromine (Br) | i-Propyl (iPr) |
| Iodine (I) | t-Butyl (tBu) |
| -CH= | -N= |
| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl |
Principles of Scaffold Optimization for Enzyme Inhibition
Scaffold optimization is a critical process in medicinal chemistry aimed at refining a lead compound to achieve desired therapeutic properties. This involves modifying a core molecular structure (the scaffold) to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
Key principles of scaffold optimization include:
Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme, often obtained from X-ray crystallography, allows for the rational design of modifications that improve interactions with the active site. nih.gov This was demonstrated in the retargeting of the mupain-1 scaffold, where knowledge of the target enzyme's surface guided residue selection. nih.gov
Bioisosteric Replacement: As discussed previously, swapping functional groups for bioisosteres can modulate physicochemical properties. uni-muenchen.de Replacing metabolically liable groups, such as amides, with more stable mimetics is a common optimization strategy to improve a drug's lifespan in the body. uni-muenchen.de
Minimizing Off-Target Effects: A crucial goal of optimization is to enhance selectivity for the intended target over other related enzymes. High specificity is vital to avoid unwanted side effects. nih.gov This can be achieved by exploiting subtle differences in the active sites of different enzymes, designing inhibitors that fit uniquely into the target's binding pocket.
Improving "Drug-Like" Properties: Optimization also focuses on properties beyond enzyme inhibition, such as aqueous solubility and metabolic stability. For example, replacing chlorine atoms with fluorine in neocarzilin A derivatives led to a dramatic improvement in solubility and pharmacokinetic profiles. nih.gov
Through iterative cycles of design, synthesis, and biological evaluation, a lead scaffold like this compound can be systematically optimized into a highly potent and selective enzyme inhibitor. nih.gov
Advanced Spectroscopic and Computational Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and chemical environment of enzyme-inhibitor complexes in solution, closely mimicking physiological conditions. The presence of the trifluoromethyl group provides a unique spectroscopic probe through the use of ¹⁹F NMR.
The formation of a complex between Acetyl-l-phenylalanyl trifluoromethyl ketone and a serine protease involves the nucleophilic attack of the active site serine's hydroxyl group on the inhibitor's electrophilic trifluoromethyl ketone carbonyl carbon. This results in the formation of a stable, tetrahedral hemiketal adduct, which acts as a transition-state analog. brandeis.edu NMR spectroscopy has been instrumental in confirming this covalent adduct formation.
¹⁹F NMR: Studies utilizing ¹⁹F NMR have shown that the inhibitor binds reversibly to the enzyme, forming a tetrahedral adduct with the active site. nih.gov The fluorine signal provides a sensitive probe for monitoring the binding event and characterizing the local environment of the trifluoromethyl group within the active site. nih.gov
¹³C NMR: By using inhibitors isotopically labeled with ¹³C at the carbonyl position, the nature of the bound species can be definitively identified. For example, in a study of a trifluoromethyl ketone inhibitor with cytosolic phospholipase A₂, the ¹³C NMR chemical shift of the labeled carbonyl carbon in the enzyme-inhibitor complex was found to be approximately 101.0 ppm. acs.org This value is characteristic of a charged hemiketal, confirming the covalent bond formation with an active site residue. acs.org Similar results have been observed for chymotrypsin (B1334515) complexed with peptidyl trifluoromethyl ketones. acs.org
¹H NMR: Downfield ¹H NMR spectra provide information on the protonation states of key catalytic residues, such as histidine, within the active site upon inhibitor binding. nih.gov
These multi-nuclear NMR approaches collectively provide a detailed structural picture of the enzyme-inhibitor complex, confirming the formation of the covalent hemiketal and characterizing its immediate surroundings.
Table 1: Representative NMR Data for Trifluoromethyl Ketone-Enzyme Complexes
| Nucleus | Observation | Significance | Citations |
|---|---|---|---|
| ¹⁹F | Signal shift upon binding | Confirms inhibitor binding and reports on the local electronic environment of the CF₃ group. | nih.gov |
| ¹³C | Chemical shift of ~101.0 ppm for carbonyl carbon | Indicates the formation of a tetrahedral, charged hemiketal adduct. | acs.org |
| ¹H | Downfield shifts (17.5 - 18.95 ppm) for His-57 Hᵟ¹ | Reveals protonation state and involvement in a strong hydrogen bond. | nih.govnih.gov |
The chemical shifts of specific nuclei are highly sensitive to their local microenvironment, including polarity, electrostatics, and the pKa of nearby ionizable groups. Upon binding of Acetyl-l-phenylalanyl trifluoromethyl ketone, the chemical shifts of active site residues in chymotrypsin are significantly altered, providing a window into the changes in the active site environment.
A key residue in the chymotrypsin active site is Histidine-57 (His-57), which functions as a general base during catalysis. The ¹H NMR chemical shift of the Hᵟ¹ proton of His-57 in the inhibitor complex is observed far downfield, in the range of 18.61 to 18.95 ppm. nih.gov These values are indicative of a positively charged imidazole (B134444) ring, suggesting that His-57 is protonated in the complex. nih.gov Furthermore, studies have revealed that the pKa of the hemiacetal oxygen formed from the inhibitor is very high (pKa > 13.5), which influences the protonation state of His-57. nih.gov This high basicity prevents the proton from being transferred from His-57 to the hemiacetal oxygen, thus maintaining the positive charge on the histidine residue. nih.gov These NMR-derived data are crucial for understanding the electrostatic stabilization and charge distribution within the inhibited active site.
A central feature of the serine protease catalytic mechanism is the hydrogen bond between the Aspartate-102 (Asp-102) and His-57 residues of the catalytic triad (B1167595). The strength of this hydrogen bond is thought to be critical for catalysis. A specialized NMR technique involving isotope shifts can be used to quantitatively probe the strength of this interaction in the inhibitor complex.
By comparing the ¹H chemical shift with the ³H (tritium) chemical shift for the same proton position, a proton-triton isotope shift (ΔδT-H) can be measured. This value is highly sensitive to the nature of the hydrogen bond. For the hydrogen bond between His-57 and Asp-102 in chymotrypsin complexed with N-acetyl-l-phenylalanyl trifluoromethyl ketone, the measured ΔδT-H value for the His-57 Hᵟ¹ proton was between -0.63 and -0.68 ppm. nih.gov Theoretical models predict that a very strong, low-barrier hydrogen bond (LBHB) would exhibit an isotope shift near or greater than zero. nih.gov The observed negative values, therefore, provide direct evidence for a strong, but not exceptionally strong, hydrogen bond in the transition-state analogue complex. nih.gov This finding is consistent with the formation of a strong hydrogen bond that stabilizes the positive charge on His-57. nih.gov
Table 2: Hydrogen Bond Isotope Shifts in Chymotrypsin-Inhibitor Complexes
| Inhibitor | His-57 Hᵟ¹ Isotope Shift (ΔδT-H in ppm) | Interpretation | Citations |
|---|---|---|---|
| N-acetyl-l-phenylalanyl trifluoromethyl ketone (N-AcF-CF₃) | -0.63 to -0.68 | Evidence for a strong hydrogen bond, but not a very strong low-barrier hydrogen bond. | nih.gov |
| N-acetyl-l-leucyl-l-phenylalanyl trifluoromethyl ketone (N-AcLF-CF₃) | -0.63 to -0.68 | Consistent finding across similar peptidyl inhibitors. | nih.gov |
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations complement experimental methods by providing a detailed, three-dimensional model of the enzyme-inhibitor complex and analyzing the specific interactions that govern binding affinity and specificity.
Molecular docking algorithms predict the preferred binding pose of an inhibitor within an enzyme's active site. For covalent inhibitors like Acetyl-l-phenylalanyl trifluoromethyl ketone, docking can be constrained to ensure the formation of the known covalent bond between the inhibitor's carbonyl carbon and the active site serine. nih.gov The goal of these simulations is to reproduce the experimentally observed binding mode.
X-ray crystallography studies of chymotrypsin complexed with Acetyl-l-phenylalanyl trifluoromethyl ketone have provided a high-resolution view of the actual binding pose, serving as a benchmark for computational predictions. brandeis.edunih.gov These crystal structures confirm that the inhibitor's phenylalanyl side chain occupies the enzyme's S1 specificity pocket, and the trifluoromethyl ketone moiety forms a covalent hemiketal adduct with the Serine-195 (Ser-195) hydroxyl group. brandeis.edu The accuracy of docking protocols is evaluated by their ability to replicate this specific orientation and the network of interactions observed in the crystal structure.
Once a reliable model of the complex is established, either from crystallography or validated docking, a detailed analysis of the intermolecular forces can be performed. The binding of Acetyl-l-phenylalanyl trifluoromethyl ketone to chymotrypsin is stabilized by a combination of covalent and non-covalent interactions.
Covalent Bonding: The primary anchoring interaction is the covalent hemiketal linkage between the inhibitor and Ser-195. brandeis.edu
Hydrogen Bonding: The negatively charged oxygen of the hemiketal (oxyanion) is stabilized by hydrogen bonds from the backbone amide protons of Glycine-193 and Ser-195, a region known as the "oxyanion hole." The crucial hydrogen bond between the protonated His-57 and the carboxylate of Asp-102 is maintained and strengthened in the complex. nih.govnih.gov
Van der Waals Interactions: The inhibitor's phenyl side chain fits snugly into the hydrophobic S1 pocket of chymotrypsin, forming favorable van der Waals contacts. For larger peptidyl inhibitors, such as N-acetyl-l-leucyl-l-phenylalanyl trifluoromethyl ketone, the additional leucine (B10760876) residue makes stabilizing van der Waals contacts with the side chains of His-57 and Isoleucine-99. brandeis.edu
These specific interactions, elucidated through a combination of experimental structures and computational analysis, explain the high potency of trifluoromethyl ketones as inhibitors of serine proteases.
Simulation of Inhibitor-Induced Conformational Dynamics of Enzymes
The interaction between an inhibitor and an enzyme is a dynamic process that often involves significant conformational changes in both molecules. Computational simulations, particularly molecular dynamics (MD), have become indispensable tools for visualizing and understanding these intricate ballets of atomic motion. In the case of Acetyl-phenylalanyl trifluoromethyl ketone and its interaction with serine proteases like chymotrypsin, MD simulations provide critical insights into the structural rearrangements that occur upon binding.
Trifluoromethyl ketones (TFMKs) are a well-established class of serine protease inhibitors. nih.gov Their efficacy stems from the electrophilic nature of the ketone moiety, which is enhanced by the electron-withdrawing trifluoromethyl group. mdpi.com This makes the carbonyl carbon highly susceptible to nucleophilic attack by the catalytic serine residue (Ser195 in chymotrypsin) in the enzyme's active site. nih.govacs.org This attack leads to the formation of a tetrahedral hemiketal adduct, which is a stable mimic of the transition state of the enzyme-substrate reaction. nih.govnih.gov
MD simulations of this compound complexed with a serine protease would typically reveal the following dynamic events:
Initial Binding and Accommodation: The inhibitor initially docks into the active site, with its phenylalanyl residue likely fitting into the S1 specificity pocket of the enzyme, which favors aromatic side chains.
Formation of the Covalent Adduct: The simulation would show the nucleophilic attack of the Ser195 hydroxyl group on the carbonyl carbon of the trifluoromethyl ketone. This is a key event that leads to the formation of a covalent bond and the tetrahedral intermediate.
Enzyme Loop and Side Chain Reorganization: Upon formation of the inhibitor adduct, MD simulations often show significant conformational changes in the enzyme. Loops surrounding the active site may close in to stabilize the complex. Key amino acid residues in the active site will adjust their positions to optimize interactions with the inhibitor. For instance, the oxyanion hole, which is crucial for stabilizing the negative charge on the oxygen atom of the tetrahedral intermediate, will be fully engaged. biorxiv.org
Water Molecule Dynamics: Simulations also shed light on the role of water molecules in the active site. Water molecules may be displaced upon inhibitor binding, or they may form bridging hydrogen bonds that contribute to the stability of the enzyme-inhibitor complex.
These simulations provide a frame-by-frame depiction of the induced-fit model of enzyme-inhibitor binding, where the enzyme conformation is not static but rather adapts to the structure of the bound inhibitor.
| Simulation Parameter | Typical Value/Condition | Significance |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of significant conformational changes. |
| Temperature and Pressure | Controlled (e.g., 300 K, 1 atm) | Mimics physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify structural stability and specific interactions. |
Quantum Chemical Methods for Refined Mechanistic Insights
While classical MD simulations are powerful for exploring large-scale conformational changes, they are limited in their ability to describe the electronic rearrangements that occur during chemical reactions, such as the formation of the covalent bond between this compound and the catalytic serine. For this level of detail, quantum chemical methods are employed, often in a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM). researchgate.netresearchgate.net
In a QM/MM simulation of the this compound-chymotrypsin system, the "quantum region" would typically include the trifluoromethyl ketone moiety of the inhibitor and the key active site residues involved in the catalysis, such as the catalytic triad (Ser195, His57, Asp102). researchgate.net The remainder of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics force field.
Quantum chemical calculations provide invaluable information on:
Reaction Energetics: They can be used to calculate the activation energy barrier for the nucleophilic attack and the stability of the resulting tetrahedral intermediate. researchgate.net These calculations can help to explain the potency of trifluoromethyl ketone inhibitors. nih.govresearchgate.net
Charge Distribution: QM methods provide a detailed picture of how the electron density shifts during the reaction. This is crucial for understanding the role of the oxyanion hole in stabilizing the developing negative charge on the carbonyl oxygen.
Nature of Chemical Bonds: The covalent bond formed between the inhibitor and the enzyme can be analyzed in detail, including its length and strength. Furthermore, the nature of non-covalent interactions, such as hydrogen bonds, can be more accurately described. For example, QM/MM studies have been used to investigate the presence of low-barrier hydrogen bonds (LBHBs) in serine protease active sites, which are thought to play a significant role in catalysis. nih.gov
Transition State Geometry: These methods allow for the precise determination of the three-dimensional structure of the transition state, providing a blueprint for the design of even more potent inhibitors.
Recent research on related trifluoromethyl ketone inhibitors has utilized these methods to elucidate the factors governing their inhibitory potency. nih.gov For instance, studies have shown that the degree of hydration of the ketone and the electronic properties of substituents can significantly impact the stability of the enzyme-inhibitor complex. nih.govresearchgate.net
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, charge distribution. | Provides a detailed understanding of the covalent bond formation with the catalytic serine. |
| Ab initio methods | Highly accurate electronic structure calculations. | Can be used to benchmark other methods and provide very precise mechanistic details. researchgate.net |
| Semi-empirical methods | Faster, less computationally expensive quantum calculations. | Useful for initial explorations of the reaction mechanism. |
| QM/MM Simulations | Combines the accuracy of QM for the active site with the efficiency of MM for the larger environment. | Allows for the study of the reaction mechanism within the full enzyme context, including conformational changes. researchgate.net |
Applications of Acetyl Phenylalanyl Trifluoromethyl Ketone in Biological Research Beyond Enzyme Inhibition
Utility as Chemical Probes for Elucidating Protease Function in Complex Biological Systems
Acetyl-phenylalanyl trifluoromethyl ketone and its peptidyl analogs serve as highly effective chemical probes for investigating the function of specific proteases within intricate biological environments. The design of these probes leverages the inherent specificity of the amino acid sequence to target particular proteases. The phenylalanine residue, for instance, directs the molecule towards chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to aromatic amino acids. frontiersin.org
A closely related dipeptidyl trifluoromethyl ketone, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone , has been instrumental in studying the structure and function of chymotrypsin (B1334515). nih.gov Detailed NMR spectroscopic studies of the complex formed between this inhibitor and α-chymotrypsin have provided direct evidence for the stabilization of the tetrahedral intermediate, a key step in the catalytic mechanism of serine proteases. nih.gov The trifluoromethyl ketone moiety acts as a stable mimic of the transition state, allowing for detailed structural analysis of the enzyme's active site. nih.gov
These chemical probes, by virtue of their specificity and stability, allow researchers to:
Identify the presence and activity of specific proteases in complex biological samples, such as cell lysates or tissue homogenates. stanford.edu
Study the structure of the enzyme-inhibitor complex to understand the molecular basis of substrate recognition and catalysis. nih.gov
Investigate the role of specific proteases in physiological and pathological processes.
The data from such studies are crucial for understanding the intricate roles of proteases in health and disease.
Tools for Investigating and Mapping Proteolytic Pathways in Cellular Contexts
Building upon their utility as specific protease probes, trifluoromethyl ketone-based compounds are valuable tools for investigating and mapping proteolytic pathways within cellular contexts. Proteolytic pathways, which involve a cascade of enzymatic cleavages, are fundamental to numerous cellular processes, including apoptosis, signal transduction, and immune responses.
While direct studies utilizing this compound for mapping entire proteolytic pathways are not extensively documented, the principles underlying the use of activity-based probes (ABPs) with similar peptidyl ketone structures are well-established. stanford.edu These probes can be used to track the activity of specific proteases within a pathway, helping to delineate the sequence of events and the enzymes involved. For instance, a study on N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related phenylalanine-based irreversible inhibitor, demonstrated its ability to induce the proteolytic loss of the STAT6 transcription factor, revealing a novel mechanism of action that impacts cellular signaling pathways. nih.gov This highlights how specific probes can be used to uncover new connections within proteolytic networks.
The general strategy for using such probes to map proteolytic pathways involves:
Treatment of cells or cell lysates with the probe: The probe will covalently bind to its target protease(s).
Detection and identification of labeled proteases: This is often achieved by incorporating a reporter tag (e.g., biotin (B1667282) or a fluorophore) into the probe, followed by techniques like SDS-PAGE and mass spectrometry.
Analysis of downstream effects: By observing the cellular changes that occur after the inhibition of a specific protease, researchers can infer its position and function within a broader pathway.
This approach allows for a functional "snapshot" of protease activity within a living system, providing insights that are not attainable through traditional biochemical assays alone.
Development and Application of Photoaffinity Probes Based on Trifluoromethyl Ketone Scaffolds
Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding proteins directly within their native biological environment. This method utilizes photoreactive chemical probes that, upon activation with light, form a covalent bond with their target protein. Trifluoromethyl ketone scaffolds, particularly those incorporating a (3-trifluoromethyl)phenyldiazirine group, are highly favored for creating these probes due to their chemical stability and efficient photo-cross-linking capabilities. nih.gov
While the direct conversion of this compound into a photoaffinity probe is not prominently described in the literature, the synthesis of photoreactive phenylalanine derivatives demonstrates the feasibility of this approach. For example, a bis-diazirinyl-phenylalanine has been synthesized for efficient photo-cross-linking, showcasing the adaptability of the phenylalanine scaffold for creating photoaffinity probes. nih.gov The synthesis of phenylalanine-derived trifluoromethyl ketones has also been reported, providing a foundational methodology that could be adapted to produce photoreactive versions. nih.gov
The development of a photoaffinity probe based on the this compound scaffold would likely involve the incorporation of a photoreactive group, such as a diazirine, onto the phenylalanine ring. Such a probe would offer the advantage of targeting chymotrypsin-like proteases with high specificity, enabling researchers to:
Irreversibly label and identify novel binding partners of the compound.
Map the precise binding site within the target protease.
Study dynamic protein-protein interactions that are mediated by the target protease.
The general structure and components of such a hypothetical photoaffinity probe are outlined in the table below.
| Component | Function | Example Moiety |
| Recognition Element | Provides specificity for the target protease. | N-acetyl-phenylalanine |
| Reactive Group | Forms a stable adduct with the protease active site. | Trifluoromethyl ketone |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Trifluoromethylphenyldiazirine |
| Reporter Tag (optional) | Enables detection and purification of the labeled protein. | Biotin, Fluorescein |
Contribution to Target Validation Studies in Biochemical and Cellular Assays
Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target has the desired therapeutic effect. This compound and its analogs are valuable tools in this process, particularly for validating proteases as drug targets.
The high potency and specificity of compounds like N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone for chymotrypsin make them excellent reagents for target validation studies. nih.gov By selectively inhibiting the target protease in biochemical and cellular assays, researchers can directly assess the functional consequences of its inhibition. For example, treating cells with such a specific inhibitor can help to determine if the inhibition of a particular protease leads to a desired cellular outcome, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Studies using related compounds, such as N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK), have demonstrated the utility of this approach. TPCK has been shown to induce caspase-dependent apoptosis in transformed human B cell lines, providing evidence for the role of certain serine proteases in cell survival pathways. nih.govnih.gov
The use of this compound in target validation studies offers several advantages:
High Specificity: The phenylalanine residue ensures that the compound primarily interacts with chymotrypsin-like proteases, minimizing off-target effects.
Potent Inhibition: The trifluoromethyl ketone group forms a stable, covalent adduct with the active site serine, leading to potent and often irreversible inhibition.
Cellular Permeability: The relatively small size and peptidic nature of the compound can allow it to penetrate cell membranes and act on intracellular targets.
These properties make such compounds indispensable for confirming the therapeutic potential of targeting specific proteases in various diseases.
Modulation of Biological System Responses (e.g., Olfactory Transduction Studies)
Beyond their applications in protease research, trifluoromethyl ketones have been shown to modulate responses in other biological systems, including the olfactory system. The sense of smell relies on the detection of odorant molecules by olfactory receptors (ORs), which are G protein-coupled receptors located on the surface of olfactory receptor neurons. wikipedia.org The binding of an odorant to its receptor initiates a signal transduction cascade that ultimately leads to the perception of smell. oup.com
Research has shown that various ketones can activate olfactory receptors. oup.com More specifically, trifluoromethyl ketones (TFMKs) have been found to affect pheromone detection and behavior in male moths. oup.com This suggests that the trifluoromethyl ketone moiety can interact with and modulate the activity of olfactory receptors or other components of the olfactory signaling pathway. While these studies did not use this compound specifically, they establish the principle that the TFMK functional group can influence olfactory responses.
The potential for this compound to modulate olfactory transduction stems from two key aspects of its structure:
The Trifluoromethyl Ketone Group: As demonstrated in insects, this group can interfere with olfactory signaling.
The Phenylalanine Moiety: The structure of an odorant molecule is a key determinant of its interaction with olfactory receptors. The aromatic phenylalanine component could contribute to binding to specific olfactory receptors that recognize aromatic ligands.
Further research would be needed to determine the precise effect of this compound on the mammalian olfactory system. However, the existing evidence suggests that this compound could potentially be used as a chemical tool to probe the function of specific olfactory receptors and to study the mechanisms of olfactory signal transduction.
Future Research Directions
Exploration of Novel Enzyme Targets and Disease Associations for Trifluoromethyl Ketone Inhibitors
While initially recognized for their potent inhibition of serine proteases like chymotrypsin (B1334515), the application of trifluoromethyl ketone inhibitors is expanding to a diverse array of enzyme families implicated in numerous diseases. A primary future direction is the systematic exploration of new enzyme targets. The high electrophilicity of the TFMK's carbonyl carbon allows it to act as a potent inhibitor for both serine and cysteine proteases by forming a stable hemiketal or hemithioketal adduct with the active site nucleophile. nih.gov
Researchers are now targeting enzymes previously unexplored with this class of inhibitors. For instance, aromatic trifluoromethyl ketones are being characterized as novel warheads for covalently reversible inhibitors of kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3), which are critical targets in oncology. nih.gov Similarly, TFMKs have been developed as inhibitors of viral proteases, including the SARS-CoV 3CL protease, which is essential for viral replication. nih.govresearchgate.net Other notable targets include histone deacetylases (HDACs) for cancer therapy nih.govnih.gov and acetylcholinesterase for neurodegenerative disorders. nih.gov
Table 1: Emerging Enzyme Targets for Trifluoromethyl Ketone (TFMK) Inhibitors
| Enzyme Target | Enzyme Class | Associated Disease Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Histone Deacetylases (HDACs) | Hydrolase | Cancer | TFMK analogues (TFPAs) show low nanomolar IC50 values and selectivity for HDAC8. | nih.govnih.gov |
| SARS-CoV 3CL Protease | Cysteine Protease | Viral Infections (COVID-19) | Substrate-based TFMK inhibitors display time-dependent inhibition with Ki values in the sub-micromolar range. | nih.govresearchgate.net |
| FGFR4 / JAK3 Kinase | Kinase | Cancer | Aromatic TFMKs act as covalently reversible inhibitors by targeting non-catalytic cysteine residues. | nih.gov |
| Cruzain | Cysteine Protease | Chagas' Disease | Peptidyl monofluoromethyl ketones inhibit cruzain with micromolar IC50 values, affecting parasite replication. | nih.gov |
| Acetylcholinesterase | Hydrolase | Neurodegenerative Diseases | TFMK compounds show potent, time-dependent inhibition, acting as quasi-substrate inhibitors. | nih.gov |
Rational Design of Highly Selective and Potent Acetyl-phenylalanyl Trifluoromethyl Ketone Analogues
A significant challenge in inhibitor design is achieving high selectivity for the target enzyme to minimize off-target effects. Future research will heavily rely on the rational design of this compound analogues to enhance both potency and selectivity. This involves a multi-pronged approach focusing on the inhibitor's structure.
One key strategy is the modification of the peptide backbone. For inhibitors of the SARS-CoV 3CL protease, for example, varying the amino acid residues at the P2, P3, and P4 positions is a critical area of investigation to optimize interactions with the enzyme's binding pockets. nih.gov Another innovative approach aims to overcome the metabolic instability of many TFMKs, which can be rapidly reduced in vivo to less active trifluoromethyl alcohols. nih.govnih.gov To counter this, researchers have designed trifluoropyruvamides (TFPAs) as metabolically stable surrogates. The addition of an adjacent electron-withdrawing group stabilizes the hydrated form of the ketone, preventing its metabolic reduction and enhancing its therapeutic potential. nih.govnih.gov
Furthermore, the principles of rational design, proven in other enzymatic systems, can be applied here. For instance, a strategy combining in silico modeling and in vitro screening was successfully used to engineer a transaminase with over 1700-fold improvement in activity towards a bulky ketone substrate by introducing a minimal number of mutations. qub.ac.uk A similar focused approach on the cap group and linker regions of this compound analogues could yield highly selective and potent inhibitors for new targets. nih.gov
Integration of Structural, Kinetic, and Computational Data for Predictive Inhibitor Design
The future of inhibitor development lies in a synergistic approach that integrates diverse data types to build predictive models for inhibitor design. This strategy moves beyond simple trial-and-error synthesis to a more informed, targeted process.
Structural Data: High-resolution data from X-ray crystallography and NMR spectroscopy provide a static snapshot of how an inhibitor binds to an enzyme's active site. nih.govacs.org For example, computational models of a TFMK inhibitor covalently bound to the SARS-CoV 3CL protease revealed that the inhibitor's side chains occupied the S2, S1, and S4 sites of the enzyme, offering a structural basis for its activity. nih.gov
Kinetic Data: Enzyme kinetics reveal the dynamics of the inhibition process. Many TFMK inhibitors exhibit time-dependent, slow, tight-binding inhibition, which is crucial for their efficacy. nih.govnih.gov Kinetic analysis provides key parameters like the inhibition constant (K_i), which can decrease significantly over time as a stable covalent adduct forms. For one SARS-CoV 3CL protease inhibitor, the K_i value dropped from 8.8 µM to 0.3 µM over four hours, indicating the slow formation of a highly stable hemithioketal complex. nih.gov
Computational Data: Molecular docking and modeling studies use structural and kinetic data to predict the binding modes and affinities of novel analogues. nih.govnih.gov Docking studies on HDAC inhibitors helped identify key interactions, such as with Tyr745, that are essential for inactivating the enzyme. nih.gov These computational tools allow for the pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest predicted potency and selectivity.
By combining these three pillars of data, researchers can create a comprehensive understanding of the structure-activity relationship (SAR) and mechanism of inhibition, enabling the predictive design of next-generation inhibitors. nih.govnih.gov
Development of Next-Generation Chemical Probes with Enhanced Specificity and Versatility
Beyond their potential as therapeutics, trifluoromethyl ketones are valuable as chemical probes to study enzyme function and biological pathways. A future direction is the development of highly specific and versatile probes based on the this compound scaffold. These probes can be designed to target specific residues within an enzyme, not limited to the catalytic site. nih.gov
An important development is the characterization of aromatic trifluoromethyl ketones as reversible covalent warheads that can target non-catalytic cysteine residues. nih.gov This allows for the creation of probes that can modulate enzyme activity or be used to label and identify proteins in complex biological samples. The versatility of the core structure is also being explored in other areas of chemistry; for instance, phenylalanine-derived trifluoromethyl ketones have been synthesized for use in peptide-based oxidation catalysis. nih.gov This demonstrates the potential for these compounds to be adapted for a wide range of applications in chemical biology beyond enzyme inhibition. nih.gov
Comparative Analysis of Different Fluorinated Ketone Warheads in Diverse Enzyme Families
The trifluoromethyl ketone is part of a larger family of fluorinated ketone "warheads," including monofluoromethyl (m-PFMK) and difluoromethyl (d-PFMK) ketones. A critical area of future research is the comparative analysis of these warheads to understand how the degree of fluorination impacts their reactivity, selectivity, and mechanism of inhibition across different enzyme families. nih.gov
The number of fluorine atoms significantly alters the electrophilicity of the ketone's carbonyl group. nih.gov This, in turn, affects the stability of the resulting adduct with the enzyme's active site.
Table 2: Comparative Properties of Peptidyl Fluoromethyl Ketone (PFMK) Warheads
| Warhead Type | Number of Fluorine Atoms | Reactivity / Electrophilicity | Typical Inhibition Mechanism | Notes | Reference |
|---|---|---|---|---|---|
| Monofluoromethyl Ketone (m-PFMK) | 1 | Moderate | Often irreversible alkylation | Can lead to indiscriminate alkylation of non-target molecules. | nih.gov |
| Difluoromethyl Ketone (d-PFMK) | 2 | High | Forms stable hemiacetal/hemithioketal | Less explored due to synthetic complexity, but offers a balance of reactivity and stability. | nih.gov |
| Trifluoromethyl Ketone (TFMK) | 3 | Very High | Forms highly stable, often slowly reversible, hemiacetal/hemithioketal | Generally avoids metabolic issues seen with some other warheads; potent against serine and cysteine proteases. | nih.govnih.gov |
Studies have shown that while m-PFMKs can be effective, they may suffer from off-target reactivity. nih.gov In contrast, d-PFMKs and TFMKs tend to form more stable and specific hemiacetal or hemithioketal complexes with serine and cysteine proteases, respectively. nih.gov Further research may also explore the complete replacement of the TFMK warhead with other electron-withdrawing groups, such as thiazolyl or benzothiazolyl moieties, to modulate reactivity and binding interactions, as has been investigated for SARS-CoV 3CL protease inhibitors. nih.gov A systematic comparison will provide a valuable toolkit for medicinal chemists to select the optimal warhead for a given enzymatic target.
Q & A
Q. What is the mechanism of action of acetyl-phenylalanyl trifluoromethyl ketone as a cytosolic phospholipase A2 (PLA2) inhibitor?
This compound acts as a slow-binding, competitive inhibitor of human cytosolic PLA2 (85 kDa isoform) by mimicking the transition state of arachidonic acid hydrolysis. The trifluoromethyl ketone group forms a reversible tetrahedral adduct with the active-site serine residue, effectively blocking substrate access . Methodological validation includes kinetic assays (e.g., IC50 determination) and fluorescence-based enzymatic activity measurements to confirm inhibition potency.
Q. How can researchers optimize synthetic routes for this compound?
Key strategies include:
- Ruppert’s reagent (TMSCF3) for trifluoromethylation of esters or carbonyl precursors under mild conditions, yielding moderate purity (60-70%) .
- Radical addition reactions using manganese(III) acetate to generate trifluoromethyl-substituted dihydrofuran intermediates, requiring careful control of reaction temperature and stoichiometry to avoid side products .
- Oxidative trifluoromethylation with Ag(O₂CCF₂SO₂F) and O₂, which selectively introduces the CF₃ group into α-positions of ketones .
Q. What analytical techniques are critical for validating the structure and purity of trifluoromethyl ketone derivatives?
- NMR spectroscopy : ¹⁹F and ¹H NMR confirm CF₃ group incorporation and stereochemistry (e.g., diastereomeric ratios) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns.
- Chromatography (HPLC/GC) : Assesses purity and identifies byproducts, especially in multi-step syntheses .
Advanced Questions
Q. How do computational methods guide the design of trifluoromethyl ketone-containing enzyme inhibitors?
Molecular docking studies (e.g., with HDAC6) model the hydrated trifluoromethyl ketone interacting with catalytic zinc ions and residues like Tyr782. Density Functional Theory (DFT) calculations predict transition-state stabilization, while MD simulations assess binding kinetics. These methods prioritize synthetic targets with predicted IC₅₀ values < 100 nM .
Q. What challenges arise in achieving stereoselective synthesis of trifluoromethyl ketones, and how are they addressed?
Diastereoselectivity issues occur during nucleophilic additions to CF₃ ketones. Solutions include:
- Felkin-Anh transition-state control : Using bulky amines to direct nucleophile attack from the least hindered face, achieving >90% diastereomeric excess in cyclic hemiaminal formation .
- Chiral auxiliaries : Temporarily introducing groups (e.g., acetonide-protected diols) to enforce desired stereochemistry .
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for trifluoromethyl ketones?
- Metabolic stability assays : Evaluate hepatic clearance rates to identify rapid degradation in vivo (e.g., esterase susceptibility).
- Toxicity profiling : Assess acute toxicity (e.g., LD₅₀ in murine models) and tissue accumulation. For example, certain trifluoromethyl ketones show low mammalian toxicity but potent insect pheromone antagonism, suggesting species-specific metabolic pathways .
Q. What strategies enable selective trifluoromethylation in complex molecular architectures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
